molecular formula C16H22N2O2 B2485496 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide CAS No. 941873-20-7

2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide

Cat. No.: B2485496
CAS No.: 941873-20-7
M. Wt: 274.364
InChI Key: CJRMHWOZZIHJLO-UHFFFAOYSA-N
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Description

2-Methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic propanamide derivative characterized by a phenyl ring substituted at the 4-position with a methyl group and at the 3-position with a 2-oxopiperidin-1-yl moiety.

Properties

IUPAC Name

2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-8-7-12(3)14(10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRMHWOZZIHJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring through a cyclization reaction, followed by functionalization to introduce the oxo group. The final step usually involves the coupling of the piperidine derivative with a suitable amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be optimized to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.

    Substitution: The aromatic ring and the piperidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of similar structural frameworks exhibit selective cytotoxicity against cancer cell lines. For example, studies have reported that compounds with oxopiperidine moieties can induce apoptosis in various cancer types, highlighting their potential as anticancer agents .

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive bacteria
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Neuropharmacology

Given its structural characteristics, the compound may also exhibit neuropharmacological effects. Research indicates that similar compounds can modulate neurotransmitter systems, which could be beneficial in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

Studies have suggested that compounds with oxopiperidine structures can inhibit acetylcholinesterase activity, which is crucial in managing conditions like Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine, enhancing cognitive function .

Antimicrobial Applications

The antimicrobial properties of compounds related to 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide have been explored extensively.

Case Study: Efficacy Against Pathogens

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential use as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various receptors or enzymes in the body, potentially modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Flutamide’s nitro and trifluoromethyl groups are strong electron-withdrawing substituents, enhancing electrophilicity and receptor binding .
  • Steric Effects : The 2-oxopiperidin group introduces steric bulk compared to flutamide’s planar nitro group, which may influence binding pocket accessibility.
  • Boronates vs. Lactams : The boronate ester in ’s compound is electrophilic and reactive in Suzuki couplings, whereas the lactam in the target compound is more stable and biologically compatible .

Pharmacological Comparison

Mechanism of Action

  • Flutamide : Competes with dihydrotestosterone (DHT) for androgen receptor binding, inhibiting prostate cancer growth . Its nitro group is metabolized to reactive intermediates, contributing to hepatotoxicity .
  • Target Compound : The 2-oxopiperidin moiety may reduce metabolic activation (vs. nitro groups) while maintaining hydrogen-bond interactions with receptors. The methyl group at the 4-position could enhance lipophilicity, affecting membrane permeability.

Selectivity and Potency

  • Flutamide Analogues: The cyano analogue (CYA) shows reduced bioactivation but retains antiandrogen activity, suggesting substituent flexibility .
  • Lactam-Containing Analogs : Compound 6 () demonstrates that 2-oxopiperidin substitution at the propanamide chain (vs. phenyl ring in the target compound) retains bioactivity, highlighting positional tolerance .

Physicochemical Properties

Property Target Compound Flutamide CYA (Cyano Analogue) Boronate Analogue ()
Molecular Weight ~305.4 276.2 287.2 317.2
logP (Predicted) ~2.5 (moderate) ~3.8 (lipophilic) ~3.2 ~3.0
Solubility Moderate (polar lactam) Low (lipophilic groups) Moderate (cyano) Low (boronate ester)
Metabolic Stability High (stable lactam) Low (reactive nitro) Moderate (stable cyano) High (inert boronate)

Notes:

  • The lactam in the target compound improves aqueous solubility compared to flutamide’s nitro and CF₃ groups.
  • Boronate esters () are typically hydrolytically unstable but useful as synthetic intermediates .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is C18H24N2OC_{18}H_{24}N_{2}O with a molecular weight of approximately 284.40 g/mol. The compound features a piperidine ring, which is significant in many pharmacologically active compounds.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptors : Many piperidine derivatives act as ligands for neurotransmitter receptors, influencing neurotransmission.
  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity, potentially acting as an anxiolytic or antidepressant. This is hypothesized due to its structural similarity to known psychoactive agents.
  • Antitumor Activity : Some derivatives of piperidine have shown promise in cancer treatment by inducing apoptosis in malignant cells. The specific activity of this compound in this context remains to be fully elucidated.
  • Anti-inflammatory Properties : There is emerging evidence that compounds with similar scaffolds possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Reported significant CNS activity in piperidine derivatives, suggesting potential for mood disorder treatments.
Johnson et al. (2021)Investigated the anti-cancer properties of similar compounds, noting apoptosis induction in breast cancer cells.
Lee et al. (2022)Found anti-inflammatory effects in animal models using related piperidine compounds, indicating therapeutic potential for chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide?

The synthesis typically involves multi-step organic reactions. A common approach starts with functionalizing aromatic intermediates, such as coupling 4-methyl-3-aminophenol derivatives with 2-oxopiperidine under amide-forming conditions. Key steps include:

  • Nucleophilic substitution to introduce the piperidinone moiety (e.g., using 2-oxopiperidine and a halogenated phenyl intermediate).
  • Amide coupling with 2-methylpropanoyl chloride or via carbodiimide-mediated activation.
  • Purification via recrystallization or column chromatography to achieve >95% purity . Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to minimize side products like over-alkylated derivatives .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution.
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm regioselectivity of substitution (e.g., aromatic proton splitting patterns and carbonyl signals at δ ~170 ppm) .
  • IR spectroscopy for amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 329.2) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways to identify energy barriers for key steps, such as amide bond formation or piperidinone ring stabilization.

  • Reaction path searches : Identify intermediates and transition states to predict optimal solvents (e.g., DMF vs. THF) .
  • Machine learning : Train models on existing reaction data to predict yields under varying conditions (e.g., temperature, catalyst loading) . Experimental validation via design of experiments (DoE) can statistically optimize parameters (e.g., 3² factorial designs for temperature and solvent ratio) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values or receptor binding affinities may arise from:

  • Assay variability : Standardize protocols (e.g., cell viability assays using MTT vs. resazurin).
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS .
  • Target selectivity : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against off-target receptors .

Q. What are effective approaches to regioselective modifications of the piperidinone ring?

To functionalize the 2-oxopiperidine moiety without disrupting the amide linkage:

  • Protecting groups : Temporarily block the amide nitrogen with Boc (tert-butoxycarbonyl) during alkylation or acylation .
  • Catalytic strategies : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 4-methylphenyl group to introduce bioisosteres (e.g., trifluoromethyl for enhanced lipophilicity) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the carbonyl carbon .

Methodological Considerations

Q. How to design dose-response experiments for evaluating enzyme inhibition?

  • Range selection : Start with logarithmic dilutions (e.g., 0.1–100 µM) based on preliminary IC₅₀ estimates.
  • Controls : Include a known inhibitor (e.g., staurosporine for kinases) and vehicle (DMSO ≤0.1%).
  • Data analysis : Fit curves using nonlinear regression (e.g., Hill equation) in software like GraphPad Prism .

Q. What in silico tools predict metabolic stability of this compound?

  • ADMET predictors : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., 3A4/2D6 liability).
  • Metabolite identification : Simulate Phase I/II transformations with GLORY or Meteor Nexus .

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